molecular formula C17H18N6O B5573564 3-(1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine

3-(1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine

Cat. No.: B5573564
M. Wt: 322.4 g/mol
InChI Key: KNQLAZVEXXNUPY-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.15420922 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to "3-(1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" has been a focus of scientific research to explore their potential applications. For instance, Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which are structurally related to the compound . This method involves the arylation of azoles, such as pyrazoles, imidazoles, and triazoles, with bromopyridines, followed by the reduction of the pyridine ring, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).

Antimicrobial and Antifungal Applications

Research on the antimicrobial and antifungal applications of compounds structurally related to "this compound" has shown promising results. For example, Khedar et al. (2015) reported the synthesis of novel piperazine-1,2,3-triazole derivatives through the regioselective copper (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction, evaluating their antibacterial and fungicidal activities. Compound 7ac′ displayed moderate antibacterial activity against Gram-negative bacteria and fungicidal activity against Fusarium species (Khedar et al., 2015).

Antitubercular Activity

Raju et al. (2020) synthesized a series of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives and evaluated their antitubercular activity. The study utilized docking and screening against mycobacterium species, identifying molecules DSR-14 and DSR-9 as having good antitubercular activity (Raju, Sasidhar, & Vidyadhara, 2020).

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(14-5-1-2-6-15(14)23-12-18-11-21-23)22-9-3-4-13(10-22)16-19-7-8-20-16/h1-2,5-8,11-13H,3-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLAZVEXXNUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2N3C=NC=N3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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